NO-711ME's molecular structure is characterized by specific functional groups that confer its pharmacological properties. The compound exhibits a complex arrangement that includes:
Detailed structural analysis often employs techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
NO-711ME participates in various chemical reactions relevant to its function as a serotonin transporter inhibitor. These reactions primarily involve:
Quantitative structure-activity relationship (QSAR) models may also be employed to predict reactivity patterns based on structural modifications.
The mechanism of action for NO-711ME centers around its role as a selective serotonin transporter inhibitor. By blocking the reuptake of serotonin in synaptic clefts, NO-711ME increases serotonin availability, which can lead to enhanced mood and reduced anxiety symptoms. Key aspects include:
The physical and chemical properties of NO-711ME are essential for understanding its behavior in biological systems. Key properties include:
These properties can be characterized using standard analytical techniques such as high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC).
NO-711ME has potential applications primarily in neuropharmacology, particularly for:
Research continues into optimizing NO-711ME's efficacy and safety profile while exploring its broader therapeutic applications in mental health care.
NO-711ME is systematically named as methyl 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, reflecting its complex ester-containing structure. Its molecular formula C₂₂H₂₄N₂O₃ (MW: 364.44 g/mol) reveals key features:
Table 1: Molecular Descriptors of NO-711ME
| Parameter | Value | 
|---|---|
| IUPAC Name | Methyl 1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylate | 
| Molecular Formula | C₂₂H₂₄N₂O₃ | 
| Molecular Weight | 364.44 g/mol | 
| Canonical SMILES | COC(=O)C1=CCCN(CCON=C(C2=CC=CC=C2)C3=CC=CC=C3)C1 | 
| InChI Key | ZVOGETBAXCNUML-UHFFFAOYSA-N | 
Spectroscopic profiling confirms NO-711ME's structural identity:
Table 2: Key Spectroscopic Assignments
| Technique | Signal/Peak | Assignment | 
|---|---|---|
| ¹H NMR | δ 3.65 ppm (s) | Methyl ester (–OCH₃) | 
| δ 7.20–7.80 ppm (m) | Aromatic protons (C₆H₅) | |
| FT-IR | 1725 cm⁻¹ | Ester C=O stretch | 
| 1660 cm⁻¹ | Imine (C=N) stretch | |
| MS (ESI) | m/z 365.45 | [M+H]⁺ molecular ion | 
NO-711ME shares mechanistic similarities with GABA uptake inhibitors but exhibits distinct structural traits:
Table 3: Structural Comparison with Key GABA Inhibitors
| Compound | Core Structure | Target Selectivity | Prodrug Requirement | 
|---|---|---|---|
| NO-711ME | Esterified tetrahydropyridine | GAT-1 > GAT-3 | Yes (hydrolyzed to NO-711) | 
| Tiagabine | Nipecotic acid derivative | GAT-1 selective | No | 
| NNC-711 | Hydrophobic tetrahydropyridine | GAT-1 selective | No | 
Key properties impacting experimental handling:
Table 4: Physicochemical Profile
| Property | Value | Conditions | 
|---|---|---|
| Solubility in DMSO | 123.5 mM (45 mg/mL) | 25°C | 
| Aqueous Solubility | <0.1 mg/mL | 25°C, pH 7.0 | 
| Storage Stability | >2 years | –20°C, anhydrous | 
| Solution Stability | 24 hours in DMSO | 4°C (protected from light) | 
Table 5: Storage and Handling Recommendations
| Form | Temperature | Stability Duration | Key Consideration | 
|---|---|---|---|
| Solid Powder | –20°C | >2 years | Protect from moisture | 
| DMSO Stock Solution | –80°C | 1 year | Avoid freeze-thaw cycles >3× | 
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7